![molecular formula C17H17ClN2O6S2 B2821778 N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide CAS No. 1015605-53-4](/img/structure/B2821778.png)
N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
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Description
N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O6S2 and its molecular weight is 444.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel derivatives related to the chemical compound of interest, investigating their synthesis and characterization. These studies often aim to explore the potential bioactive properties of these compounds, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their activities, revealing potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Pharmacological Evaluation
Further pharmacological evaluations have been conducted on various derivatives to understand their interactions with biological targets. For example, Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as anticonvulsant agents, assessing their binding to benzodiazepine receptors and showing considerable anticonvulsant activity in tests (M. Faizi et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S2/c1-11-3-4-12(9-14(11)18)19-28(24,25)16-10-13(5-6-15(16)26-2)20-17(21)7-8-27(20,22)23/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPVYBHTCTUCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide |
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